N4-アセチルスルファフェナゾール

概要

説明

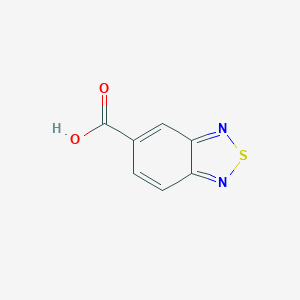

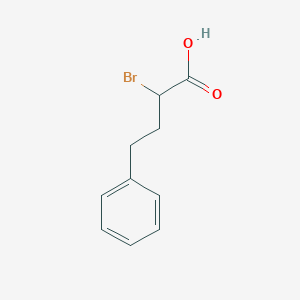

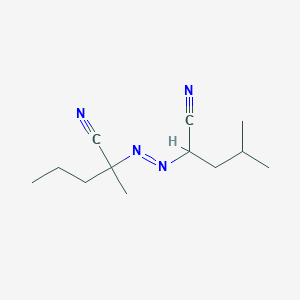

N4-Acetylsulfaphenazole is a chemical compound with the molecular formula C17H16N4O3S and a molecular weight of 356.4 g/mol . It is an intermediate in the synthesis of Sulfaphenazole, a known inhibitor of the mammalian enzyme CYP2C9, which belongs to the cytochrome P450 family. This compound is characterized by its off-white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .

科学的研究の応用

N4-Acetylsulfaphenazole has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various sulfonamide derivatives.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

Target of Action

N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . The primary target of this compound is the mammalian CYP2C9 , an enzyme of the cytochrome P450 family . This enzyme is involved in the metabolism of both xenobiotics and endogenous substances, such as fatty acids and steroids .

Mode of Action

Sulfaphenazole is known to inhibit the CYP2C9 enzyme . This inhibition can affect the metabolism of various drugs and substances that are substrates of this enzyme, potentially leading to changes in their pharmacokinetic and pharmacodynamic profiles .

Biochemical Pathways

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s action on the cyp2c9 enzyme, it can be inferred that n4-acetylsulfaphenazole may influence pathways involving this enzyme . The CYP2C9 enzyme plays a crucial role in the metabolism of various drugs and endogenous substances, and its inhibition can affect these metabolic pathways .

Pharmacokinetics

It is known that n4-acetylation is a common metabolic pathway for sulfonamides . This process can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially influencing its bioavailability .

Result of Action

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s inhibitory action on the cyp2c9 enzyme, it can be inferred that n4-acetylsulfaphenazole may have similar effects . This could include alterations in the metabolism of drugs and endogenous substances that are substrates of the CYP2C9 enzyme .

生化学分析

Biochemical Properties

N4-Acetylsulfaphenazole is a product of the acetylation of sulfaphenazole . It interacts with enzymes involved in the acetylation process . The nature of these interactions is largely determined by the acetyl group added to the sulfaphenazole molecule .

Cellular Effects

The cellular effects of N4-Acetylsulfaphenazole are not well-studied. As a metabolite of sulfaphenazole, it may influence cell function indirectly through its parent compound. Sulfonamides like sulfaphenazole can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of sulfaphenazole, it may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, N4-Acetylsulfaphenazole is produced as a metabolite of sulfaphenazole .

Dosage Effects in Animal Models

The effects of N4-Acetylsulfaphenazole at different dosages in animal models have not been extensively studied. Studies on sulfaphenazole, its parent compound, may provide insights .

Metabolic Pathways

N4-Acetylsulfaphenazole is involved in the acetylation metabolic pathway . It interacts with enzymes involved in this pathway, which may affect metabolic flux or metabolite levels .

Transport and Distribution

As a metabolite of sulfaphenazole, it may be transported and distributed similarly to its parent compound .

Subcellular Localization

As a metabolite of sulfaphenazole, it may be localized in similar subcellular compartments .

準備方法

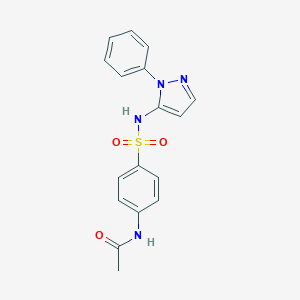

Synthetic Routes and Reaction Conditions: N4-Acetylsulfaphenazole can be synthesized from 5-amino-1-phenylpyrazole and N-acetylsulfanilyl chloride . The reaction typically involves the following steps:

Reaction of 5-amino-1-phenylpyrazole with N-acetylsulfanilyl chloride: This reaction is carried out in anhydrous pyridine at 95°C for 5 hours under an inert atmosphere.

Purification: The reaction mixture is then concentrated and purified to obtain N4-Acetylsulfaphenazole.

Industrial Production Methods: Industrial production methods for N4-Acetylsulfaphenazole are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, and the process is carried out in large reactors with controlled temperature and inert atmosphere conditions.

化学反応の分析

Types of Reactions: N4-Acetylsulfaphenazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Pyridine: Used as a solvent and base in the synthesis of N4-Acetylsulfaphenazole.

Anhydrous Conditions: Essential to prevent hydrolysis and other side reactions.

Major Products Formed:

類似化合物との比較

N4-Acetylsulfaphenazole is unique due to its specific structure and role as an intermediate in the synthesis of Sulfaphenazole. Similar compounds include:

Sulfaphenazole: The final product in the synthesis pathway, known for its antibacterial properties.

Other Sulfonamides: Compounds like Sulfamethoxazole and Sulfadiazine, which also inhibit DHPS but differ in their chemical structure and specific applications.

N4-Acetylsulfaphenazole stands out due to its specific use in synthesizing Sulfaphenazole, highlighting its importance in pharmaceutical chemistry.

特性

IUPAC Name |

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFOMYYDCTXBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234703 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-91-4 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the use of High Pressure Liquid Chromatography (HPLC) to analyze sulfaphenazole and its metabolites. Can you elaborate on why this analytical technique was chosen for studying N4-Acetylsulfaphenazole in biological samples?

A1: HPLC is a powerful analytical technique widely employed in pharmaceutical research for separating, identifying, and quantifying components within a mixture. In the context of studying N4-Acetylsulfaphenazole in biological samples like plasma and urine, HPLC offers distinct advantages:

- Sensitivity: HPLC can detect and quantify trace amounts of N4-Acetylsulfaphenazole, even in complex biological matrices []. This is crucial for pharmacokinetic studies where metabolite concentrations can be low.

- Specificity: The method described in the paper utilizes a specific column and mobile phase optimized to effectively separate N4-Acetylsulfaphenazole from other compounds, including the parent drug (sulfaphenazole) and other metabolites []. This selectivity ensures accurate measurement of the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

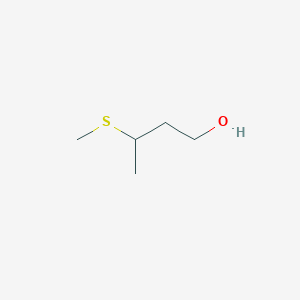

![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)

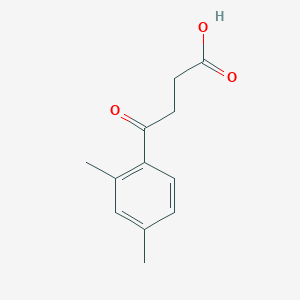

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)

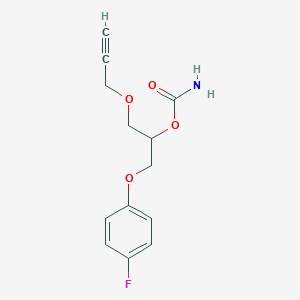

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)